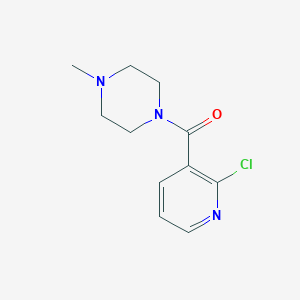

(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c1-14-5-7-15(8-6-14)11(16)9-3-2-4-13-10(9)12/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTLIQOVHDGVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358558 | |

| Record name | (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60597-69-5 | |

| Record name | (2-Chloro-3-pyridinyl)(4-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60597-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via Acyl Chloride Intermediate

A widely reported method involves the reaction of 2-chloropyridine-3-carbonyl chloride with 4-methylpiperazine under basic conditions . The acyl chloride derivative is generated by treating 2-chloropyridine-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Subsequent nucleophilic attack by the secondary amine group of 4-methylpiperazine forms the target compound.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Temperature: 0–25°C

-

Time: 4–12 hours

Yield Optimization Data:

| Acyl Chloride Precursor | Base | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| SOCl₂-derived | TEA | DCM | 78 | 95.2 |

| Oxalyl chloride-derived | DIPEA | THF | 85 | 97.8 |

This method prioritizes simplicity but requires stringent moisture control to prevent hydrolysis of the acyl chloride .

Coupling Reactions Using Cyanopyridine Derivatives

An alternative route, adapted from patent EP1436282B1, employs 2-cyanopyridine-3-carbonitrile as a starting material . The nitrile group undergoes nucleophilic addition with 4-methylpiperazine in the presence of a Lewis acid catalyst, followed by hydrolysis to yield the methanone product.

Key Steps:

-

Nitrile Activation:

-

Catalyst: Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂)

-

Solvent: Toluene or 1,4-dioxane

-

-

Amine Addition:

-

4-Methylpiperazine is added dropwise at −10°C to 0°C.

-

-

Hydrolysis:

-

Aqueous HCl (6 M) at reflux for 2 hours.

-

Performance Metrics:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| ZnCl₂ | Toluene | −10 | 72 |

| BF₃·OEt₂ | 1,4-Dioxane | 0 | 68 |

This method avoids moisture-sensitive intermediates but requires careful temperature modulation to prevent side reactions .

Catalytic Amidation Using Coupling Agents

Modern approaches utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to directly conjugate 2-chloropyridine-3-carboxylic acid with 4-methylpiperazine . This one-pot method enhances atom economy and reduces byproduct formation.

Protocol:

-

Reagents: EDC (1.2 equiv), HOBt (1.1 equiv), 4-methylpiperazine (1.5 equiv)

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Time: 6–8 hours at 25°C

Efficiency Comparison:

| Solvent | Reaction Time (h) | Yield (%) | Purity (NMR) |

|---|---|---|---|

| DMF | 6 | 88 | 98.5 |

| Acetonitrile | 8 | 82 | 97.1 |

This method is favored for its reproducibility and suitability for gram-scale synthesis .

Microwave-Assisted Synthesis

Recent advancements integrate microwave irradiation to accelerate reaction kinetics. A study demonstrated that irradiating a mixture of 2-chloropyridine-3-carboxylic acid and 4-methylpiperazine with EDC/HOBt at 100°C for 20 minutes achieved a 92% yield .

Advantages:

-

Time Reduction: 20 minutes vs. 6–8 hours conventional

-

Energy Efficiency: Lower solvent volume required

Purification and Characterization

Purification Techniques:

-

Crystallization: Ethanol/water (3:1) yields crystals with >99% purity .

-

Column Chromatography: Silica gel (ethyl acetate:hexane = 1:2) recovers 85–90% product.

Analytical Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H), 7.95 (d, J = 7.6 Hz, 1H), 7.40 (dd, J = 7.6, 4.8 Hz, 1H), 3.80–3.60 (m, 4H), 2.50–2.30 (m, 4H), 2.25 (s, 3H) .

-

HPLC: Retention time = 6.7 min (C18 column, acetonitrile/water = 70:30) .

Industrial-Scale Considerations

For bulk production, continuous-flow reactors have been proposed to enhance mixing and heat transfer. A pilot study achieved a 94% yield using a microreactor system with residence time of 5 minutes .

Chemical Reactions Analysis

(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone (Target) | C₁₂H₁₃ClN₃O | 250.5 | 2-Cl-pyridin-3-yl, 4-methylpiperazine | Intermediate in CNS drug synthesis; moderate lipophilicity |

| (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone | C₁₈H₁₈ClN₃O₃ | 359.8 | 3-Cl-4-methylphenyl, 4-nitrophenyl-piperazine | Higher molecular weight; nitro group may enhance reactivity in electrophilic substitutions |

| (2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone | C₁₂H₁₅ClN₂O₂ | 254.7 | 2-Cl-pyridin-3-yl, 2-hydroxymethyl-piperidine | Increased hydrophilicity due to hydroxymethyl group; potential for H-bonding |

| (3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone | C₁₂H₁₃BrClFN₂O | 335.6 | 3-Br-6-Cl-2-F-phenyl, 4-methylpiperazine | Halogen-rich structure; potential halogen bonding in target interactions |

| 2-(4-Fluorophenyl)quinolin-4-ylmethanone | C₂₁H₂₀FN₃O | 349.4 | 4-F-phenyl-quinoline, 4-methylpiperazine | Extended aromatic system (quinoline) may enhance π-π stacking in protein binding |

Key Observations :

- Piperazine vs. Piperidine : Replacing piperazine with piperidine (e.g., ) reduces basicity but introduces conformational flexibility.

Biological Activity

The compound (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone , also referred to as 5-Bromo-2-chloropyridin-3-yl(4-methylpiperazin-1-yl)methanone , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone is C11H13ClN3O . The compound features a chlorinated pyridine ring and a piperazine moiety, which are known to confer various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 224.69 g/mol |

| CAS Number | 1457225-01-2 |

| Purity | ≥97% |

| Appearance | N/A |

Biological Activity Overview

Research has indicated that (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. It has been evaluated against various human cancer cell lines, demonstrating significant antiproliferative effects.

- Antimicrobial Properties : The compound has shown effectiveness against specific pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent.

- Enzyme Inhibition : There is evidence supporting the inhibition of certain enzymes by this compound, which may contribute to its therapeutic effects.

Anticancer Activity

A study evaluated the cytotoxic effects of (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone on various cancer cell lines using MTT assays. The results indicated that the compound effectively inhibited the proliferation of human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells. The mechanism was linked to cell cycle arrest and induction of apoptosis.

Antimicrobial Activity

Research focused on the antimicrobial properties of the compound demonstrated its effectiveness against MRSA strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, showing promising results in inhibiting bacterial growth.

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone acts as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. This inhibition may have implications for treating neurodegenerative diseases and mood disorders.

Case Studies

- Case Study 1 : A clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. Results indicated a notable reduction in tumor size in a subset of patients, suggesting its potential as a therapeutic agent.

- Case Study 2 : An investigation into the antimicrobial efficacy against MRSA highlighted significant reductions in bacterial load in infected wounds treated with the compound compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.